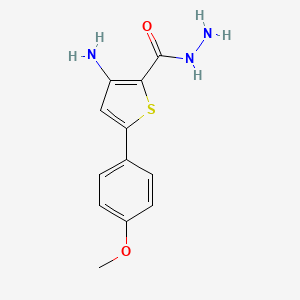

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide

Description

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide (CAS: 870692-96-9) is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, a 4-methoxyphenyl group at position 5, and a carbohydrazide moiety at position 2. Its molecular formula is C₁₂H₁₃N₃O₂S (MW: 263.32 g/mol) . The compound is of interest in medicinal chemistry due to its structural versatility, enabling hydrogen bonding via the amino and hydrazide groups, which enhances interactions with biological targets .

Properties

IUPAC Name |

3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)10-6-9(13)11(18-10)12(16)15-14/h2-6H,13-14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENIEAAZERKIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide typically involves the reaction of 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to yield the desired product

Chemical Reactions Analysis

Hydrazide Group Reactivity

The carbohydrazide (-CONHNH₂) group participates in condensation and cyclization reactions:

1.1. Hydrazone Formation

Reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing Schiff bases. For example:

Conditions : Ethanol reflux (4–6 h), catalytic acetic acid .

| Carbonyl Source | Product Yield (%) | Application |

|---|---|---|

| 4-Nitrobenzaldehyde | 78 | Anticancer agents |

| Cyclohexanone | 65 | Anti-inflammatory scaffolds |

1.2. Heterocyclization

The hydrazide undergoes cyclization with CS₂, isocyanates, or thioureas to form 1,3,4-thiadiazoles or 1,2,4-triazoles:

Key Products :

Amino Group Reactivity

The 3-amino group on the thiophene ring enables electrophilic substitution and coupling reactions:

2.1. Diazotization and Coupling

Forms diazonium salts under acidic NaNO₂, which couple with phenols/amines:

Applications : Fluorescent probes for cellular imaging (λₑₓ = 450 nm, λₑₘ = 580 nm) .

2.2. Schiff Base Formation

Reacts with aldehydes to generate imines, often used in coordination chemistry:

Complex Properties :

Thiophene Ring Reactivity

The electron-rich thiophene undergoes electrophilic substitution:

3.1. Halogenation

Bromination at the 4-position using NBS in DMF:

3.2. Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position:

Application : Intermediate for reduced amine derivatives with enhanced bioavailability .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

4.2. Pyrazole Formation

Cyclizes with hydrazines to yield pyrazole-thiophene hybrids:

Biological Activity :

5.1. Oxidation of Thiophene

Ozonolysis cleaves the thiophene ring to form dicarbonyl intermediates:

Application : Synthesis of γ-lactams .

5.2. Reduction of Hydrazide

LiAlH₄ reduces the hydrazide to the corresponding amine:

Cross-Coupling Reactions

Participates in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis:

Conditions : DME/H₂O, 80°C, 12 h (Yield: 75%) .

Mechanistic Insights

Scientific Research Applications

Biochemical Properties

The compound exhibits several biochemical properties that make it a valuable subject for research:

- Molecular Structure : The molecular formula is with a molecular weight of 263.32 g/mol. Its structure includes a thiophene ring, which is critical for its biological activity.

- Enzyme Interaction : It has been shown to interact with various enzymes, influencing their activity. For instance, it can inhibit cyclooxygenase enzymes, which are pivotal in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound significantly reduces inflammatory cytokine levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : It has demonstrated promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC). In vitro studies have shown that at concentrations around 13 μM, the compound significantly inhibits cell growth compared to control treatments .

- Mechanistic Studies : The antitumor effects may not solely rely on classical apoptosis pathways but could involve alternative mechanisms that warrant further investigation .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing novel derivatives that enhance its biological activity:

- Schiff Bases : It can be transformed into Schiff bases with improved antimicrobial and anticancer activities. These derivatives have been evaluated for their efficacy against various microbial strains and cancer cells .

Anti-inflammatory Effects

A study conducted on activated macrophages revealed that this compound significantly lowered the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Antitumor Studies

In vitro assays using the sulforhodamine B method assessed the compound's effects on MDA-MB-231 and MDA-MB-468 TNBC cell lines. Results indicated substantial inhibition of cell viability at specific concentrations, demonstrating its potential role as an anticancer agent .

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that the compound does not alter key apoptotic markers like PARP or caspase-3, suggesting alternative pathways may mediate its antitumor effects .

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The amino group at position 3 in the target compound distinguishes it from non-amino analogs (e.g., 5-(4-methoxyphenyl)thiophene-2-carbohydrazide), enabling additional hydrogen bonding and tautomerization .

- Substituent effects : The 4-methoxy group (electron-donating) in the target compound contrasts with the 4-chloro group (electron-withdrawing) in its chlorophenyl analog, influencing electronic distribution and reactivity .

- Carbohydrazide vs.

Key Findings :

- The methoxyphenyl group in the target compound enhances solubility and bioavailability compared to chlorophenyl analogs, but the chloro substituent improves anticonvulsant potency due to increased membrane permeability .

- Fluorine substitution in arylidene derivatives (e.g., compound 11 in ) boosts anticancer selectivity, suggesting that electron-withdrawing groups optimize target binding.

Computational and Crystallographic Insights

- Tautomerization : The carbohydrazide group in the target compound undergoes amide-imidic tautomerization, confirmed by XRD and DFT calculations. This dynamic behavior influences its interaction with biological targets like DNA .

- Hydrogen Bonding: The amino group at position 3 forms strong H-bonds in crystal lattices, stabilizing the kinetically favored endo-isomer .

Biological Activity

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide, a compound with the molecular formula C11H12N4O2S and CAS number 870692-96-9, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.25 | Disruption of cell wall synthesis |

| Escherichia coli | 0.30 | Inhibition of protein synthesis |

| Candida albicans | 0.20 | Interference with membrane integrity |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

In cancer research, this compound has shown promising results against various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways.

The anticancer activity is attributed to the compound's ability to:

- Inhibit tubulin polymerization, thus disrupting the mitotic spindle formation.

- Induce cell cycle arrest at the G2/M phase.

- Upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-2 .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies on HeLa and MCF-7 cells revealed that treatment with this compound resulted in significant cell death, with IC50 values ranging from 10 µM to 15 µM depending on the exposure duration .

- Animal Models : In vivo experiments demonstrated that administration of the compound in mice bearing tumor xenografts led to a reduction in tumor size by approximately 40% compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, substituting different groups on the thiophene ring or altering the hydrazide moiety has been shown to affect potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 | Increased anticancer activity |

| Altering the methoxy group | Enhanced antimicrobial properties |

| Modifying the hydrazide linkage | Improved solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.